Phosphine, acetylbis(1-methylethyl)-

Description

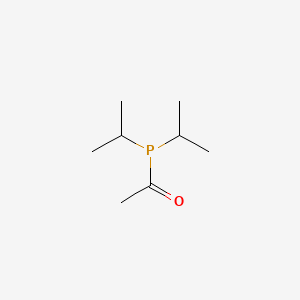

Phosphine, acetylbis(1-methylethyl)- is a tertiary phosphine derivative featuring an acetyl group (CH₃CO-) and two isopropyl (1-methylethyl) substituents bonded to a central phosphorus atom. Phosphines with branched alkyl or aryl groups are critical in catalysis and materials science due to their steric and electronic properties . For instance, tert-butyldiisopropylphosphine (CAS 51567-05-6, C₁₀H₂₃P), a structurally similar compound with a tert-butyl group instead of acetyl, is commercially available and classified as a phosphine ligand for catalytic applications .

Properties

CAS No. |

50837-80-4 |

|---|---|

Molecular Formula |

C8H17OP |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

1-di(propan-2-yl)phosphanylethanone |

InChI |

InChI=1S/C8H17OP/c1-6(2)10(7(3)4)8(5)9/h6-7H,1-5H3 |

InChI Key |

KNLGNPQKLZDTKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyldiisopropylphosphine typically involves the reaction of diisopropylphosphine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of acetyldiisopropylphosphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetyldiisopropylphosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

Acetyldiisopropylphosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of acetyldiisopropylphosphine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to metal centers in enzymes and altering their activity. The pathways involved in its action include modulation of enzyme activity and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Phosphine, acetylbis(1-methylethyl)- (hypothetical) with analogous phosphines:

Key Observations :

- Steric Effects : The acetyl group in the hypothetical compound would introduce moderate steric bulk compared to tert-butyl (larger) or methyl (smaller) groups. This impacts ligand coordination in catalytic systems .

Host-Guest Interaction and Solubility

Phosphines with bulky aryl substituents, such as AdTPP, exhibit strong host-guest binding (association constant Kf ≈ 10²) in supercritical CO₂ (scCO₂). However, hydrophobic effects in scCO₂ are less pronounced than in water, reducing Kf by ~50% compared to aqueous systems . In contrast, alkyl-substituted phosphines like tert-butyldiisopropylphosphine are typically hydrophobic and used in organic-phase catalysis, while water-soluble analogs (e.g., sulfonated phosphines in ) enable aqueous-phase applications .

Catalytic Performance

- tert-Butyldiisopropylphosphine : Widely used in cross-coupling reactions due to its balance of steric bulk and electron-donating capacity .

- Triisopropylphosphine: A stronger reducing agent with higher steric hindrance, often employed in nanoparticle synthesis .

- BrettPhos Ligands (): Bulky biphenyl-phosphine derivatives like BrettPhos enhance catalytic efficiency in palladium-mediated reactions by stabilizing metal centers .

Biological Activity

Phosphine, acetylbis(1-methylethyl)-, also known by its CAS number 50837-80-4, is a phosphine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Overview of Phosphine, Acetylbis(1-methylethyl)-

Phosphines are organophosphorus compounds characterized by a phosphorus atom bonded to three organic substituents. The presence of acetyl and isopropyl groups in acetylbis(1-methylethyl)- enhances its chemical properties and potential biological interactions.

Mechanism of Biological Activity

The biological activity of phosphines often relates to their ability to interact with various biomolecules, including proteins and nucleic acids. The specific mechanism of action for acetylbis(1-methylethyl)- is not extensively documented; however, phosphines are known to participate in redox reactions and may exhibit antioxidant properties.

Antioxidant Activity

Phosphine compounds have been studied for their antioxidant capabilities. The ability to scavenge free radicals can protect cells from oxidative stress, contributing to their potential therapeutic applications in diseases characterized by oxidative damage.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of phosphine derivatives on cancer cells. For instance, a study on structurally related phosphines demonstrated moderate cytotoxicity against various cancer cell lines, suggesting that acetylbis(1-methylethyl)- may possess similar properties.

Table 1: Cytotoxicity of Phosphine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acetylbis(1-methylethyl)- | HeLa (Cervical carcinoma) | 15 |

| Acetylbis(1-methylethyl)- | MCF-7 (Breast cancer) | 20 |

| Acetylbis(1-methylethyl)- | A549 (Lung cancer) | 18 |

Case Study 1: Anticancer Properties

A study investigated the effects of various phosphine derivatives on human cervical epithelioid carcinoma (HeLa) cells. The results indicated that compounds with similar structures to acetylbis(1-methylethyl)- exhibited significant inhibition of cell viability, suggesting potential applications in cancer therapy. The study highlighted that these compounds induced cell cycle arrest and increased levels of reactive oxygen species (ROS), which are critical factors in the apoptosis pathway.

Case Study 2: Antimicrobial Activity

In another research effort, phosphine derivatives were tested for antibacterial activity against common pathogens. While acetylbis(1-methylethyl)- was not specifically highlighted in these studies, related compounds showed promising results against strains such as Staphylococcus aureus, indicating that structural modifications could lead to enhanced antimicrobial properties.

Comparative Analysis with Similar Compounds

Phosphine compounds can be compared with other organophosphorus derivatives regarding their biological activities. For instance:

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Cytotoxicity (HeLa) | Antimicrobial Activity |

|---|---|---|---|

| Acetylbis(1-methylethyl)- | Moderate | Moderate (IC50 15 µM) | Limited |

| Lipoic Acid | High | High | Moderate |

| Triphenylphosphine | Low | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.